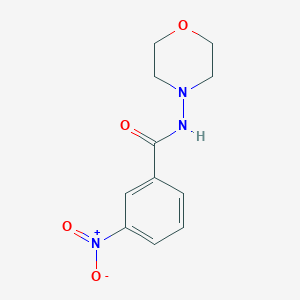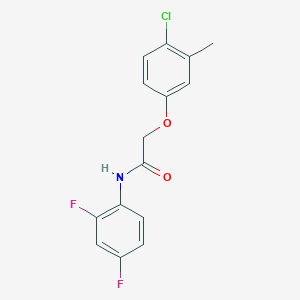
N,N-diisobutyl-N'-(3-nitrophenyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-diisobutyl-N'-(3-nitrophenyl)urea, also known as DIBNU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DIBNU is a urea derivative that is synthesized through a specific method, and its mechanism of action has been studied extensively.
Aplicaciones Científicas De Investigación
N,N-diisobutyl-N'-(3-nitrophenyl)urea has been studied extensively for its potential applications in various fields of scientific research. It has been used as a ligand in the synthesis of metal complexes, which have shown promising results in catalytic reactions. N,N-diisobutyl-N'-(3-nitrophenyl)urea has also been studied for its antibacterial and antifungal properties, and has shown potential as a therapeutic agent for the treatment of infectious diseases.
Mecanismo De Acción
The mechanism of action of N,N-diisobutyl-N'-(3-nitrophenyl)urea is not fully understood, but it is believed to work by inhibiting the growth of bacterial and fungal cells. It is thought to interfere with the synthesis of cell walls and membranes, leading to cell death.
Biochemical and Physiological Effects
N,N-diisobutyl-N'-(3-nitrophenyl)urea has been shown to have low toxicity, making it a promising candidate for further research. It has been found to be stable in various conditions, including in the presence of light and heat. N,N-diisobutyl-N'-(3-nitrophenyl)urea has also been shown to have good solubility in organic solvents, which makes it easy to work with in laboratory experiments.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N,N-diisobutyl-N'-(3-nitrophenyl)urea in laboratory experiments is its low toxicity, which makes it safe to handle. It is also stable in various conditions, which makes it easy to work with. However, one limitation is that it is not water-soluble, which can make it difficult to use in certain experiments.
Direcciones Futuras
There are several future directions for research on N,N-diisobutyl-N'-(3-nitrophenyl)urea. One area of interest is its potential as a therapeutic agent for the treatment of infectious diseases. Further research is needed to determine its efficacy and safety in vivo. Another area of interest is its potential as a ligand in the synthesis of metal complexes for use in catalytic reactions. Further research is needed to optimize the synthesis method and to study the properties of the resulting complexes.
Métodos De Síntesis
N,N-diisobutyl-N'-(3-nitrophenyl)urea is synthesized through the reaction of 3-nitroaniline and diisobutylcarbodiimide in the presence of a catalyst. The reaction takes place in an organic solvent, such as dichloromethane, and is carried out under reflux conditions. The product is then purified through recrystallization, yielding a white crystalline solid.
Propiedades
IUPAC Name |
1,1-bis(2-methylpropyl)-3-(3-nitrophenyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O3/c1-11(2)9-17(10-12(3)4)15(19)16-13-6-5-7-14(8-13)18(20)21/h5-8,11-12H,9-10H2,1-4H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSYLRGRHZLHDAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)C(=O)NC1=CC(=CC=C1)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,1-Bis(2-methylpropyl)-3-(3-nitrophenyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[3-(2-nitrophenyl)acryloyl]indoline](/img/structure/B5800399.png)


![N-{2-[(4-bromophenyl)amino]-2-oxoethyl}cyclohexanecarboxamide](/img/structure/B5800415.png)
![5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B5800420.png)
![2-[3-phenyl-5-(4-pyridinyl)-1H-pyrazol-4-yl]-1H-benzimidazole](/img/structure/B5800446.png)



![N-[2-(acetylamino)phenyl]-2-[(4-methylphenyl)thio]acetamide](/img/structure/B5800467.png)


![2-{[(4-chlorophenyl)acetyl]amino}benzamide](/img/structure/B5800476.png)
